molecular formula C₆H₁₂O₆ B117840 (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 1990-29-0

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B117840
CAS No.: 1990-29-0
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-ARQDHWQXSA-N
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Description

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. This compound is a primary source of energy for living organisms and plays a crucial role in various metabolic processes.

Scientific Research Applications

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods. One common approach involves the condensation of glucose with an amino acid, followed by the reduction of the resulting Schiff base and acidification of the sodium carboxylate . This method is often used in laboratory settings to produce the compound in small quantities.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of glucose from natural sources such as corn starch. The starch is hydrolyzed using enzymes or acids to produce glucose. This process is widely used in the food industry to produce high-fructose corn syrup and other glucose-based products .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: Glucose can be oxidized to form gluconic acid or glucaric acid.

    Reduction: Reduction of glucose yields sorbitol, a sugar alcohol.

    Substitution: Glucose can undergo substitution reactions to form derivatives such as glucose pentaacetate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine water and nitric acid.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.

    Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products Formed

    Oxidation: Gluconic acid, glucaric acid.

    Reduction: Sorbitol.

    Substitution: Glucose pentaacetate.

Mechanism of Action

The primary mechanism of action of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, where it is broken down into pyruvate, generating ATP in the process. The compound also participates in the pentose phosphate pathway, which produces NADPH and ribose-5-phosphate for biosynthetic reactions .

Comparison with Similar Compounds

Similar Compounds

    Fructose: Another monosaccharide with the same molecular formula but a different structure.

    Galactose: Similar to glucose but differs in the arrangement of hydroxyl groups.

    Mannose: An epimer of glucose, differing in the configuration at one carbon atom.

Uniqueness

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is unique due to its central role in metabolism and its widespread presence in nature. Unlike fructose and galactose, glucose is the primary energy source for most organisms and is directly involved in critical metabolic pathways .

Properties

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894871
Record name D-Altrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990-29-0
Record name D-Altrose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1990-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Altrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Altrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-altrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALTROSE, D-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Customer
Q & A

Q1: What is the molecular formula and weight of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal?

A1: The molecular formula is C6H12O6, and the molecular weight is 180.156 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: While the provided literature does not specifically detail the spectroscopic data for this acyclic form, they highlight the use of 1H NMR, 13C NMR, 2D-COSY, and 2D-HSQC for characterizing D-allose and its derivatives [, ].

Q3: What is known about the stability of this compound in solution?

A3: this compound exists in equilibrium with its cyclic pyranose and furanose forms in solution. The specific ratios of these forms are influenced by factors like solvent, pH, and temperature [].

Q4: Does D-allose exhibit any anticancer properties?

A4: Research indicates that D-allose demonstrates an inhibitory effect on the proliferation of various cancer cells in vitro, including human ovarian carcinoma cells [] and potentially other cancer cell lines [].

Q5: What is the mechanism behind the anticancer activity of D-allose?

A5: While the exact mechanism is not fully understood, studies suggest that D-allose might induce cell cycle arrest, specifically in the G2/M phase, leading to apoptosis in cancer cells. This effect may be related to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27 [].

Q6: Are there any other potential therapeutic applications for D-allose?

A6: Studies suggest that D-allose might be beneficial in preventing angiogenesis-related diseases due to its inhibitory effect on vascular endothelial cell growth and lumen formation [].

Q7: Can D-allose be synthesized from other readily available sugars?

A7: Yes, D-allose can be synthesized from D-glucose via epimerization in the presence of molybdate ions []. It can also be produced from D-psicose using D-arabinose isomerase [].

Q8: Are there efficient methods for producing D-allose on a larger scale?

A8: Research demonstrates that D-allose can be efficiently produced on a larger scale from D-psicose using cross-linked recombinant L-rhamnose isomerase []. Additionally, a method using immobilized D-tagatose 3-epimerase and D-arabinose isomerase enables D-allose production from D-fructose [].

Q9: Can D-allose be used as a starting material for synthesizing other valuable compounds?

A9: Yes, D-allose can be used as a precursor in the synthesis of various compounds. For example, it can be used to synthesize:

  • β-Aminomercaptans []
  • Azetidine analogues of swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol []
  • DBU-conjugated cationic carbohydrate derivatives with potential antibacterial and antifungal activity []
  • 3-Amino-3-deoxy-D-altrose and its derivatives, including the protected kanosamine, using an aldol condensation strategy []

Q10: What types of reactions are commonly employed when working with D-allose derivatives?

A10: The provided research papers describe various reactions involving D-allose and its derivatives, including:

  • Epimerization [, ]
  • Isomerization [, ]
  • Nucleophilic substitution []
  • Ring closure reactions []
  • Reduction reactions [, ]
  • Protection and deprotection strategies [, ]

Q11: Have there been any computational studies on D-allose or its derivatives?

A11: Molecular dynamics simulations have been used to study the conformational features of D-allose in aqueous and DMSO solutions []. These simulations provide insights into the preferred conformations, including the extended chain and quasi-cyclic structures.

Q12: What is known about the structure-activity relationships (SAR) of D-allose derivatives?

A12: While limited information is available specifically for this compound, research highlights that the stereochemistry of D-allose derivatives significantly influences their reactivity and biological activity:

  • Epimerization at C-2 of D-allose leads to D-altrose, which has different biological properties and applications [, ].
  • The anomeric configuration of D-allose derivatives affects their reactivity and interactions with enzymes [, ].

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